cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Description
The compound cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a hybrid molecule combining a cyclohexanamine moiety with a structurally complex amino acid derivative. The amino acid backbone features a 3,5-dimethoxyphenyl group attached via a propan-2-yloxycarbonylamino linker and a tert-butoxy (2-methylpropan-2-yl) ether substituent. Cyclohexanamine itself is a well-studied nematicidal agent, demonstrating 97.93% mortality against Meloidogyne incognita at 8.71 µM . The amino acid component may enhance solubility, bioavailability, or target specificity compared to simpler cyclohexanamine derivatives.
Properties
CAS No. |
329323-35-5 |
|---|---|
Molecular Formula |
C25H42N2O7 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C19H29NO7.C6H13N/c1-18(2,3)26-11-15(16(21)22)20-17(23)27-19(4,5)12-8-13(24-6)10-14(9-12)25-7;7-6-4-2-1-3-5-6/h8-10,15H,11H2,1-7H3,(H,20,23)(H,21,22);6H,1-5,7H2/t15-;/m0./s1 |
InChI Key |
QQCNSHUTPPXBHF-RSAXXLAASA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid typically involves multiple steps:
Formation of the cyclohexanamine group: This can be achieved through the reduction of cyclohexanone using reagents like lithium aluminum hydride (LiAlH4).
Introduction of the propanoic acid derivative: This step may involve the esterification of 3,5-dimethoxyphenylpropanoic acid with an appropriate alcohol under acidic conditions.
Coupling reactions: The final step involves coupling the cyclohexanamine group with the propanoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexanamine group, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the propanoic acid derivative, using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexanamine group may yield cyclohexanone derivatives, while reduction of the propanoic acid derivative may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of neuropharmacology.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Cyclohexanamine (CAS 108-91-8)
4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)
- Structure : Two cyclohexylamine groups linked by a methylene bridge.
- Properties : Exists as three geometric isomers (trans-trans, cis-cis, cis-trans) .
Amino Acid Derivatives with Aromatic Substituents
(2S)-2-Amino-3-(3,4-Dimethoxyphenyl)-2-methyl-propanoic Acid (CAS 10128-06-0)
2-Amino-3-(3,4-Dioxocyclohexa-1,5-dien-1-yl)propanoic Acid (CAS 110810-88-3)
- Structure : Features a dioxocyclohexadienyl group instead of methoxyphenyl.
- Applications: Not explicitly stated, but reactive quinone-like structure suggests redox activity .
Key Difference : The main compound’s tert-butoxy ether and carbamate linker provide steric bulk and hydrolytic stability absent in these analogs.
Methoxyphenyl-Containing Cyclohexanone Derivatives
2-(Isopropylamino)-2-(3-Methoxyphenyl)cyclohexan-1-one (CAS 2666932-55-2)
- Structure: Cyclohexanone core with isopropylamino and 3-methoxyphenyl groups.
- Applications: Reported as a novel psychoactive substance (NPS) .
- Comparison: The main compound’s amino acid-carbamate structure avoids the psychoactive risks associated with cyclohexanone-based NPS.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Nematicidal Activity of Cyclohexanamine vs. Derivatives
| Compound | Mortality Rate (12 h) | Effective Concentration (µM) | Egg Hatching Inhibition |
|---|---|---|---|
| Cyclohexanamine | 97.93% | 8.71 | 8.44 juveniles/egg mass |
| 4,4'-Methylenebis(cyclohexylamine) | N/A | N/A | N/A |
| Main Compound (hypothetical) | Unknown | Unknown | Unknown |
Research Findings and Implications
- Structural Advantages : The tert-butoxy group in the main compound likely enhances metabolic stability compared to smaller alkoxy groups (e.g., methoxy in ) .
- Synergistic Potential: Combining cyclohexanamine’s nematicidal activity with a targeted amino acid scaffold could improve delivery to nematode-infected plant tissues.
- Unresolved Questions : The main compound’s synthesis route, toxicity profile, and environmental persistence remain unstudied.
Biological Activity
Cyclohexanamine; (2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclohexanamine backbone with various functional groups that contribute to its biological properties. The presence of the 3,5-dimethoxyphenyl group and the propanoic acid moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H30N2O5 |
| Molecular Weight | 362.46 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
Research indicates that this compound may act as a selective agonist for serotonin receptors, particularly 5-HT_2A and 5-HT_2C. Its ability to engage these receptors suggests potential applications in treating mood disorders and neurodegenerative diseases.
- Serotonin Receptor Agonism : The compound exhibits high potency at the 5-HT_2A receptor, which is implicated in mood regulation and cognition .
- Neuroplasticity Enhancement : Studies have shown that administration of the compound can lead to increased expression of genes associated with neuroplasticity in the frontal cortex, suggesting a role in cognitive function improvement .
Case Studies
- Head-Twitch Response (HTR) : In animal models, doses ranging from 0.1 to 3 mg/kg elicited HTR, indicating serotonergic activity without significant behavioral tolerance upon repeated dosing .
- CNS Penetration : The compound demonstrated favorable pharmacokinetics, with effective oral bioavailability and rapid CNS penetration, making it a candidate for further development as a therapeutic agent .
Structure-Activity Relationships (SAR)
The SAR studies have revealed insights into how modifications to the chemical structure affect biological activity:
- Dimethoxy Substituents : The presence of methoxy groups on the phenyl ring enhances receptor binding affinity.
- Alkyl Chain Variations : Alterations in the alkyl chains attached to the amino group can significantly influence both potency and selectivity for serotonin receptors.
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of receptor selectivity and potency:
| Compound Name | 5-HT_2A Potency | CNS Penetration | Behavioral Tolerance |
|---|---|---|---|
| Cyclohexanamine Derivative | High | Yes | Low |
| Other 5-HT_2A Agonists | Moderate | Variable | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
